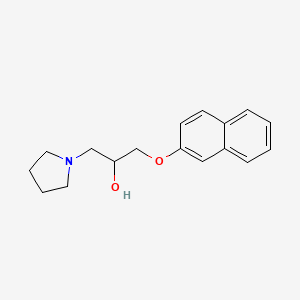
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a naphthalene ring linked to a pyrrolidine ring through a propanol chain. This compound is of interest due to its unique structural properties, which make it a candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:
-
Formation of the Naphthalen-2-yloxy Intermediate:
- Reaction:
Naphthalene-2-ol+Alkyl halide→Naphthalen-2-yloxy intermediate
Reactants: Naphthalene-2-ol and an appropriate alkyl halide.
Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction:
-
Formation of the Pyrrolidin-1-yl Intermediate:
- Reactants: Pyrrolidine and an appropriate alkyl halide.
- Conditions: This reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) with a base like sodium hydride.
- Reaction:
Pyrrolidine+Alkyl halide→Pyrrolidin-1-yl intermediate
-
Coupling of Intermediates:
- Reactants: Naphthalen-2-yloxy intermediate and Pyrrolidin-1-yl intermediate.
- Conditions: The coupling reaction is often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
- Reaction:
Naphthalen-2-yloxy intermediate+Pyrrolidin-1-yl intermediate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(Naphthalen-2-yloxy)-3-(Pyrrolidin-1-yl)propan-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
- Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
- Reduktion: Der Naphthalinring kann unter bestimmten Bedingungen hydriert werden.
- Substitution: Die Hydroxylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
- Oxidation: Reagenzien wie Chromtrioxid (CrO3) in Essigsäure.
- Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator.
- Substitution: Thionylchlorid (SOCl2) zur Umwandlung der Hydroxylgruppe in ein Chlorid.
Hauptprodukte:
- Oxidation: Bildung von 1-(Naphthalen-2-yloxy)-3-(Pyrrolidin-1-yl)propan-2-on.
- Reduktion: Bildung von hydrierten Naphthalinderivaten.
- Substitution: Bildung von 1-(Naphthalen-2-yloxy)-3-(Pyrrolidin-1-yl)propylchlorid.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-yloxy)-3-(Pyrrolidin-1-yl)propan-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
- Biologie: Untersucht für sein Potenzial als Ligand in Rezeptorstudien.
- Medizin: Erforscht auf seine pharmakologischen Eigenschaften, einschließlich möglicher therapeutischer Wirkungen.
- Industrie: Eingesetzt bei der Entwicklung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Naphthalinring kann mit hydrophoben Taschen in Proteinen interagieren, während der Pyrrolidinring Wasserstoffbrückenbindungen oder ionische Wechselwirkungen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.
Ähnliche Verbindungen:
- 1-(Naphthalen-2-yloxy)-2-(Pyrrolidin-1-yl)ethanol
- 1-(Naphthalen-2-yloxy)-3-(Morpholin-1-yl)propan-2-ol
- 1-(Naphthalen-2-yloxy)-3-(Piperidin-1-yl)propan-2-ol
Vergleich:
- Strukturunterschiede: Die Länge der Alkylkette und die Art des stickstoffhaltigen Rings (Pyrrolidin, Morpholin, Piperidin) können die Eigenschaften der Verbindung beeinflussen.
- Einzigartige Merkmale: this compound ist aufgrund seiner spezifischen Kombination aus Naphthalin und Pyrrolidin einzigartig, die bestimmte biologische Aktivitäten und chemische Reaktivität verleihen kann.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The naphthalene ring may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Naphthalen-2-yloxy)-2-(pyrrolidin-1-yl)ethanol
- 1-(Naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-ol
- 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol
Comparison:
- Structural Differences: The length of the alkyl chain and the type of nitrogen-containing ring (pyrrolidine, morpholine, piperidine) can influence the compound’s properties.
- Unique Features: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of naphthalene and pyrrolidine, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H21NO2/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2 |
InChI-Schlüssel |
LZDYKIDRYGNHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)

![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12160190.png)

![(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160199.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)

![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)

![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)
